N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Description

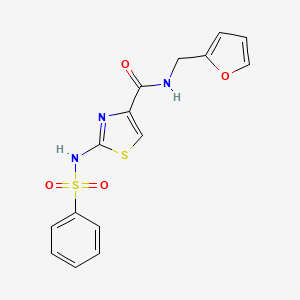

N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a thiazole-based small molecule featuring a phenylsulfonamido group at the 2-position, a carboxamide moiety at the 4-position, and a furan-2-ylmethyl substituent on the carboxamide nitrogen. The furan ring introduces unique electronic and steric effects, distinguishing it from analogs with aryl or alkyl substituents.

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c19-14(16-9-11-5-4-8-22-11)13-10-23-15(17-13)18-24(20,21)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRAQRMDMKOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a phenylsulfonamide group, which contribute to its unique biological activity. The IUPAC name for this compound is this compound, and its molecular formula is C13H12N2O3S.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anticancer Properties

Research has highlighted the potential of thiazole derivatives in cancer therapy. The compound shows promise in targeting specific proteins involved in cancer cell proliferation. For instance, studies on related sulfonamide compounds have demonstrated their ability to inhibit Mcl-1, an anti-apoptotic protein in cancer cells. This inhibition can lead to increased apoptosis in malignant cells .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. In particular, it has been noted for its potential to inhibit metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics. This action could make it a valuable candidate in the development of new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites on enzymes such as MBLs, the compound prevents substrate access, effectively halting enzymatic activity.

- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The ability to modulate apoptotic pathways through the inhibition of anti-apoptotic proteins like Mcl-1 is a significant mechanism by which these compounds exert their anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against MRSA at concentrations as low as 5 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM), indicating strong anticancer properties .

Comparison with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | 5 | 50 |

| N-cyclopentyl-2-(phenylsulfonamido)thiazole | Antimicrobial | 10 | - |

| 5-(1-benzothiophen-2-ylsulfonylamino)-1,3-thiazole | Anticancer | - | 30 |

Scientific Research Applications

Antitumor Activity

Mechanism of Action

The thiazole ring system is known for its significant biological activity, particularly in anticancer research. Compounds featuring thiazole derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

A notable study evaluated the antitumor activity of thiazole derivatives against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The results demonstrated that certain derivatives exhibited high inhibitory effects, with some compounds achieving a growth inhibition rate exceeding 80% at specific concentrations .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 7b | MCF-7 | 15.5 |

| 14 | NCI-H460 | 12.3 |

| 14 | SF-268 | 10.9 |

Antimicrobial Properties

Broad-Spectrum Activity

N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been investigated for its antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the furan and thiazole moieties enhances the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Research Findings

In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for these bacteria were reported to be comparable to those of standard antibiotics, indicating its potential as a therapeutic agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 6.25 |

Development of Therapeutic Agents

Drug Design and Synthesis

The unique structural features of this compound make it an attractive candidate for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that substituents on the thiazole ring significantly influence the biological activity of these compounds. For instance, electron-donating groups on the phenyl ring have been associated with increased cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carboxamide Nitrogen

N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

- Structure : Differs by replacing the furan-2-ylmethyl group with a 4-fluorophenyl moiety.

- Synthesis : Prepared via coupling reactions similar to thiazole carboxamides in , where amines react with activated carboxylic acid intermediates .

- Properties : The electron-withdrawing fluorine substituent may enhance metabolic stability compared to the furan group, which is prone to oxidative metabolism .

N-Cyclopropyl and N-Tetrahydrothiopyran Derivatives

- Examples : Compounds 36 and 51 () feature cyclopropyl and tetrahydrothiopyran groups, respectively.

- Synthesis : Method A (acid-amine coupling) yields lower purity (5–44%) compared to method B (96% yield for compound 50) .

- Impact : Bulky substituents like tetrahydrothiopyran may hinder rotational freedom, affecting binding to biological targets.

Variations in the Sulfonamido Group

4-Nitro-/Chloro-/Bromo-Substituted Benzenesulfonohydrazides

- Examples : Compounds 6–12 () feature nitro, chloro, or bromo groups on the benzene ring.

- Synthesis: Synthesized via nucleophilic addition of sulfonohydrazides to thiazole intermediates, with yields ranging from 72% to 85% .

- Melting points correlate with substituent bulk (e.g., 213–216°C for compound 11) .

Triazole-Thione Derivatives

Core Thiazole Modifications

Pyridinyl-Thiazole Carboxamides

- Examples : Compounds 3a–s () replace the phenylsulfonamido group with pyridinyl substituents.

- Synthesis : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are hydrolyzed and coupled with amines, showing versatility in derivatization .

- Bioactivity : Pyridinyl groups may enhance solubility and hydrogen-bonding capacity compared to phenylsulfonamido groups.

1,3,4-Thiadiazole Derivatives

Physicochemical and Spectral Comparisons

*Predicted based on analogous carboxamides in and .

Q & A

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide and related thiazole carboxamides?

Thiazole carboxamides are typically synthesized via multi-step reactions involving:

- Amide coupling : Use of coupling agents like HBTU or EDCI in DMF with bases such as N,N-diisopropylethylamine (e.g., compound 3 in , % yield via HBTU-mediated coupling).

- Ester hydrolysis : Conversion of ester precursors to carboxylic acids using NaOH/ethanol-water mixtures (e.g., compound 108 in , % yield after hydrolysis and amine coupling).

- Purification : Silica gel chromatography or preparative HPLC for isolating pure products (e.g., compound 31 in , % purity via HPLC) .

Q. Which analytical techniques are critical for characterizing thiazole carboxamide derivatives?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., compound 53 in with full spectral assignment).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., compound 66 in , m/z = 513.2 [M+H]⁺).

- HPLC Purity Analysis : Ensures >95% purity for biological testing (e.g., compound 29 in , % purity) .

Advanced Research Questions

Q. How can low-yield reactions in thiazole carboxamide synthesis be optimized?

Low yields (e.g., 3–6% in ) often stem from steric hindrance or poor solubility. Strategies include:

Q. What structural features of thiazole carboxamides influence biological activity?

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance kinase inhibition (IC₅₀ < 50 nM). Hydrophobic substituents (e.g., 4,4-difluorocyclohexyl in ) improve membrane permeability.

- Conformational Rigidity : Furan and phenyl groups (e.g., ) contribute to π-π stacking in target binding .

Q. How are crystallographic data utilized to resolve structural ambiguities in thiazole derivatives?

Q. What experimental designs are used to evaluate anticancer activity in thiazole carboxamides?

- Cell Line Panels : Use hematological (e.g., K562 leukemia) and solid tumor lines (e.g., ).

- In Vivo Models : Xenograft studies with dose-response profiling (e.g., compound 13 in , complete tumor regression at 10 mg/kg) .

Q. How can contradictory bioactivity data from structural analogs be interpreted?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.